

Elucidation of the Structure of (E)-3-hydroxy-2-phenylacrylonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2-phenylacrylonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (E)-3-hydroxy-2-phenylacrylonitrile, a molecule of interest in organic synthesis and medicinal chemistry. This document details the spectroscopic characterization, a proposed synthetic pathway, and potential biological significance of this α,β -unsaturated nitrile.

Chemical Structure and Properties

(E)-3-hydroxy-2-phenylacrylonitrile possesses a molecular formula of C_9H_7NO and a molecular weight of 145.16 g/mol [1]. Its structure is characterized by a phenyl group and a nitrile group attached to a double bond, with a hydroxyl group on the adjacent carbon, leading to its classification as a cyano-enol. The "(E)" designation specifies the stereochemistry at the double bond, indicating that the hydroxyl group and the phenyl group are on opposite sides.

Spectroscopic Data for Structure Elucidation

Precise experimental spectroscopic data for (E)-3-hydroxy-2-phenylacrylonitrile is not readily available in the public domain. However, based on the analysis of structurally similar compounds, the expected spectroscopic characteristics are summarized below. These predicted values are crucial for the identification and confirmation of the compound's synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and hydroxyl protons.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic-H	7.20 - 7.50	Multiplet	Protons of the phenyl ring.
Vinylic-H	7.80 - 8.20	Singlet	The proton on the carbon bearing the hydroxyl group.
Hydroxyl-H	5.0 - 6.0 (variable)	Broad Singlet	Chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
Nitrile (C≡N)	115 - 120
C=C-OH	160 - 165
Ph-C=C	100 - 105
Aromatic-C	125 - 135

Infrared (IR) Spectroscopy

The IR spectrum is key to identifying the characteristic functional groups present in the molecule.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (hydroxyl)	Stretching	3200 - 3600 (broad)
C≡N (nitrile)	Stretching	2220 - 2260 (sharp)
C=C (alkene)	Stretching	1620 - 1680
C-O (hydroxyl)	Stretching	1050 - 1150
Aromatic C-H	Stretching	3000 - 3100

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Parameter	Expected Value
Molecular Ion (M ⁺)	m/z 145.05
Major Fragments	[M-HCN] ⁺ , [M-CO] ⁺ , [C ₆ H ₅] ⁺

Experimental Protocol: Synthesis via Knoevenagel Condensation

The most plausible method for the synthesis of (E)-**3-hydroxy-2-phenylacrylonitrile** is the Knoevenagel condensation between benzaldehyde and a suitable active methylene compound like 2-hydroxyacetonitrile, though the direct use of 2-hydroxyacetonitrile can be challenging due to its reactivity. A more common approach involves the condensation with an ester of cyanoacetic acid followed by hydrolysis and decarboxylation, or the use of a protected form of 2-hydroxyacetonitrile.

Below is a generalized experimental protocol for a Knoevenagel condensation that can be adapted for the synthesis of the target molecule.

Materials:

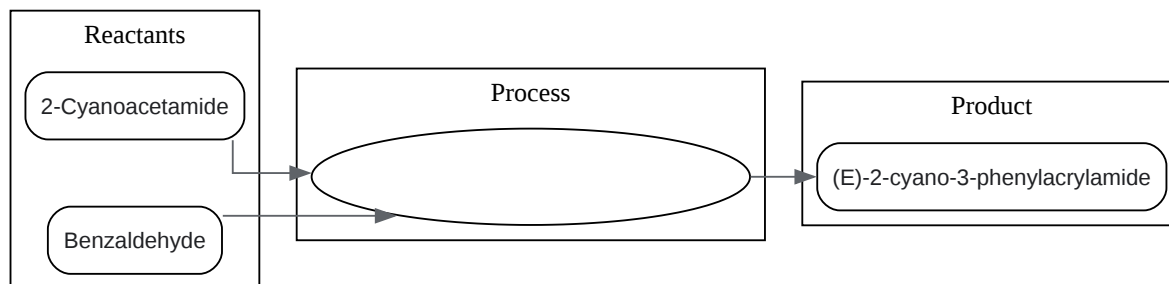
- Benzaldehyde

- 2-Cyanoacetamide (as a surrogate for 2-hydroxyacetonitrile reactivity)
- Piperidine or another basic catalyst
- Ethanol or other suitable solvent
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and 2-cyanoacetamide (1 equivalent) in ethanol.
- **Catalyst Addition:** Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing the Synthetic Pathway



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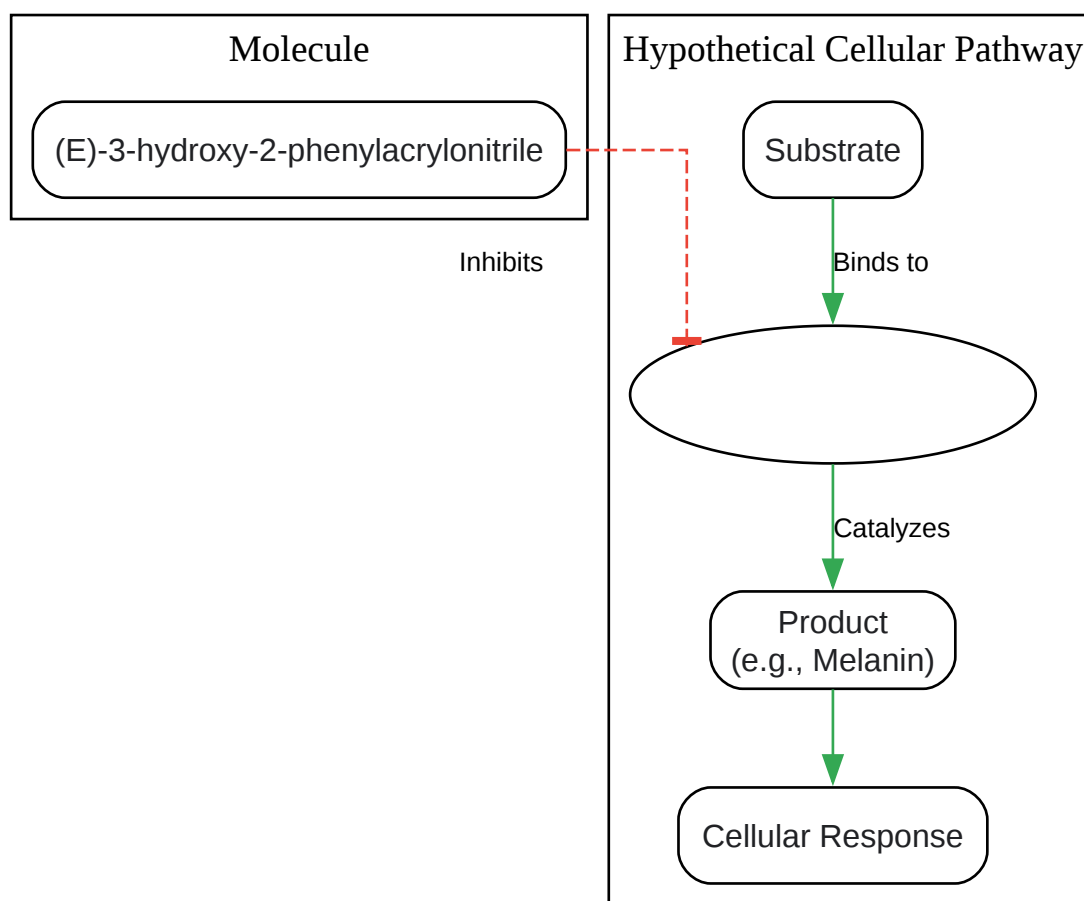
Caption: Knoevenagel condensation for the synthesis of a precursor.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of (E)-**3-hydroxy-2-phenylacrylonitrile** has not been extensively studied, derivatives of acrylonitrile have shown a range of biological activities, including antimicrobial and anticancer effects.^[2] For instance, some acrylonitrile derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.^[1]

Based on the structural features of an α,β -unsaturated nitrile, it is plausible that (E)-**3-hydroxy-2-phenylacrylonitrile** could act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules such as proteins and enzymes. This reactivity could potentially modulate the activity of various signaling pathways. A hypothetical pathway of action could involve the inhibition of a key enzyme through covalent modification.

Hypothetical Signaling Pathway Inhibition



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Caption: Hypothetical inhibition of an enzymatic pathway.

Conclusion

The structural elucidation of (E)-**3-hydroxy-2-phenylacrylonitrile** relies on a combination of spectroscopic techniques. While direct experimental data is limited, predictions based on analogous structures provide a solid foundation for its characterization. The Knoevenagel condensation offers a viable synthetic route. Further research into its biological activity is warranted to explore its potential as a lead compound in drug discovery, particularly focusing on its potential as an enzyme inhibitor. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds.

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References

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